Compound Description: PF-06459988 is a third-generation irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It exhibits high potency and specificity for T790M-containing double mutant EGFRs, which are commonly associated with resistance to first-generation EGFR tyrosine kinase inhibitors . PF-06459988 demonstrates minimal activity against wild-type EGFR, making it a promising therapeutic agent for NSCLC patients with T790M-positive tumors.
Compound Description: This compound represents a novel chromeno[2,3-b]pyridine derivative synthesized via a multicomponent reaction . This molecule exhibits interesting structural features and its ADME (absorption, distribution, metabolism, and excretion) properties have been assessed.
Compound Description: This compound is a nortopsentin analog and a cyclin-dependent kinase 1 (CDK1) inhibitor. It exhibits antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM) . It reduces DMPM cell proliferation and induces caspase-dependent apoptosis.
Compound Description: Another nortopsentin analog and CDK1 inhibitor, 3f demonstrates antitumor activity against DMPM . Similar to 1f, it exhibits cytotoxic effects and enhances apoptosis in DMPM cells.
Compound Description: 1l, a nortopsentin analog and CDK1 inhibitor, demonstrates potent antitumor activity against DMPM in both in vitro and in vivo models . It effectively inhibits tumor growth and induces apoptosis.
Compound Description: 31g is a potent and selective JAK1 inhibitor designed from an N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamide scaffold . It displays selectivity for JAK1 over other JAK isoforms (JAK2, JAK3, TYK2) and shows potential for treating hepatic fibrosis by reducing the proliferation and fibrogenic gene expression of hepatic stellate cells.
Compound Description: This compound is a potential dopamine D4 receptor imaging agent synthesized via electrophilic fluorination . Ex vivo studies in rats indicated homogenous distribution of radioactivity within the brain.
Compound Description: This compound, an analog of the high-affinity dopamine D4 receptor ligand L-750,667, is prepared as a potential PET tracer for dopamine D4 receptors [, ]. The compound was synthesized by reacting 3-(piperazin-1-yl)-methyl-1H-pyrrolo[2,3-b]pyridine with 4-[18F]fluorobenzaldehyde.
Compound Description: Compound 13 is a potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitor . It demonstrated significant reduction in phosphorylated ALK levels in the hippocampus and prefrontal cortex of mice brains after intraperitoneal administration.
Compound Description: D25 is a potent and selective mitogen-activated protein kinase-interacting protein kinase (MNK) inhibitor, exhibiting strong inhibitory activity against both MNK1 and MNK2 . This compound shows promise in treating sepsis-associated acute spleen injury by reducing the expression of pro-inflammatory cytokines and reactive oxygen species production, ultimately ameliorating organ damage caused by inflammation.
Compound Description: 36b is a highly potent and selective JAK1 inhibitor, exhibiting an IC50 value of 0.044 nM for JAK1 and significant selectivity over JAK2, JAK3, and TYK2 . It effectively inhibits JAK1-STAT phosphorylation in human cells and demonstrates good oral bioavailability. In a mouse model of bleomycin-induced fibrosis, 36b reduced STAT3 phosphorylation, improved body weight, and reduced collagen deposition with minimal side effects, making it a promising candidate for treating pulmonary fibrosis.
Compound Description: w2 is a potent and selective human dihydroorotate dehydrogenase (hDHODH) inhibitor identified through the optimization of the 1H-pyrazolo[3,4-b]pyridine scaffold . It demonstrates promising activity against hDHODH (IC50 = 173.4 nM) and exhibits good pharmacokinetic properties. In a mouse model of dextran sulfate sodium-induced ulcerative colitis, w2 effectively alleviated disease severity, surpassing the therapeutic effects of the hDHODH inhibitor vidofludimus and the JAK inhibitor tofacitinib.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards